5-Amino-2,3-dihydrophthalazine-1,4-dione hydrochloride

Descripción general

Descripción

5-Amino-2,3-dihydrophthalazine-1,4-dione hydrochloride is a useful research compound. Its molecular formula is C8H8ClN3O2 and its molecular weight is 213.62 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of Luminol is the iron present in hemoglobin . It is also used in cellular assays to detect copper, iron, and cyanides, as well as specific proteins via western blotting .

Mode of Action

Luminol exhibits chemiluminescence, a property that allows it to emit a blue glow when mixed with an appropriate oxidizing agent . This reaction is particularly useful in forensic science for the detection of trace amounts of blood at crime scenes .

Biochemical Pathways

The chemiluminescence of Luminol is triggered by the presence of an oxidant. Usually, a solution containing hydrogen peroxide (H2O2) and hydroxide ions in water is the activator . In the presence of a catalyst such as an iron or periodate compound, the hydrogen peroxide decomposes to form oxygen and water .

Pharmacokinetics

It is known that luminol is a white-to-pale-yellow crystalline solid that is soluble in most polar organic solvents, but insoluble in water .

Result of Action

The result of Luminol’s action is the emission of a blue glow that can be seen in a darkened room . The glow only lasts about 30 seconds, but can be documented photographically .

Action Environment

The action of Luminol is influenced by environmental factors such as the presence of oxidizing agents and catalysts . Oxidizing agents capable of initiating this particular reaction are Nitrogen dioxide, PAN, hydrogen peroxide, ozone, and other atmospheric oxidants . The reaction is also dependent on the presence of a catalyst, often an iron or periodate compound .

Análisis Bioquímico

Biochemical Properties

5-Amino-2,3-dihydrophthalazine-1,4-dione hydrochloride plays a crucial role in biochemical reactions, particularly in chemiluminescence. It interacts with various enzymes, proteins, and biomolecules. One of the primary interactions is with the enzyme horseradish peroxidase (HRP), which catalyzes the oxidation of luminol in the presence of hydrogen peroxide, resulting in light emission . This reaction is widely used in immunoassays and other diagnostic applications. Additionally, this compound can interact with metal ions such as copper and iron, enhancing its chemiluminescent properties .

Cellular Effects

This compound influences various cellular processes. It is known to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells by generating reactive oxygen species (ROS) during its chemiluminescent reaction . This oxidative stress can lead to changes in gene expression and activation of stress response pathways. Furthermore, this compound has been shown to affect cellular metabolism by altering the redox state of cells .

Molecular Mechanism

The molecular mechanism of this compound involves its oxidation by hydrogen peroxide in the presence of a catalyst, such as HRP or metal ions . This oxidation leads to the formation of an excited state intermediate, which emits light as it returns to the ground state. The binding interactions with HRP or metal ions facilitate the oxidation process, enhancing the chemiluminescent reaction . Additionally, the compound can inhibit or activate specific enzymes involved in oxidative stress response pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under recommended storage conditions but can degrade when exposed to light and air . Over time, the chemiluminescent intensity may decrease due to the degradation of the compound. Long-term exposure to this compound can lead to sustained oxidative stress in cells, potentially affecting cellular function and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects . At high doses, it can induce toxicity, leading to oxidative damage and inflammation in tissues . Threshold effects have been observed, where a specific dosage range triggers a marked increase in oxidative stress and cellular damage .

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress and redox regulation. It interacts with enzymes such as superoxide dismutase (SOD) and catalase, which play roles in detoxifying reactive oxygen species . The compound can also affect metabolic flux by altering the balance between oxidized and reduced forms of cellular metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with binding proteins . The compound can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria, where it exerts its chemiluminescent effects . Transporters and binding proteins may facilitate its localization and accumulation in target tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes involved in oxidative stress response . Post-translational modifications, such as phosphorylation, can affect its activity and function by altering its localization within the cell .

Actividad Biológica

5-Amino-2,3-dihydrophthalazine-1,4-dione hydrochloride, commonly known as luminol, is a compound with significant biological activity, particularly in immunomodulation, anti-inflammatory effects, and its application in forensic science. This article explores its biological properties, mechanisms of action, and relevant research findings.

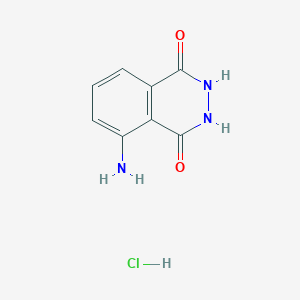

Chemical Structure and Properties

5-Amino-2,3-dihydrophthalazine-1,4-dione is characterized by a phthalazine core with an amino group at position 5 and a diketone functionality. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological applications.

Biological Activities

1. Immunomodulatory Effects

Research indicates that 5-amino-2,3-dihydrophthalazine-1,4-dione exhibits both immunostimulatory and immunosuppressive properties depending on the dosage and formulation used.

- Immunostimulation : At lower doses (0.2 µg to 1 mg), it has been shown to enhance immune responses, making it potentially useful for patients with weakened immune systems due to conditions like HIV or chemotherapy .

- Immunosuppression : Higher doses can suppress immune responses, which may be beneficial in managing inflammatory conditions such as autoimmune diseases or during surgical procedures .

2. Anti-inflammatory and Antioxidant Properties

The compound has demonstrated significant anti-inflammatory effects in various studies. It acts by modulating cytokine production and inhibiting pathways that lead to inflammation:

- Mechanism of Action : It is believed to regulate biosynthetic processes in macrophages and other immune cells, thereby influencing the inflammatory response .

- Antioxidant Activity : Luminol has been noted for its ability to scavenge free radicals, contributing to its antioxidant properties. This activity is crucial in reducing oxidative stress associated with various diseases .

3. Antimicrobial Activity

5-Amino-2,3-dihydrophthalazine-1,4-dione derivatives have shown promising antimicrobial activity against several pathogens:

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Effective against this bacterium |

| Candida albicans | Exhibits antifungal properties |

This antimicrobial effect is attributed to the presence of the alkylated phthalazine moiety in its structure .

Case Studies and Research Findings

Several studies have highlighted the compound's versatility:

- Forensic Applications : Luminol is widely recognized for its use in forensic science for detecting blood traces at crime scenes due to its chemiluminescent properties when reacting with hemoglobin .

- Pharmaceutical Development : Recent patents describe methods for synthesizing various salts of 5-amino-2,3-dihydrophthalazine-1,4-dione that enhance its solubility and bioavailability for therapeutic use in treating conditions like myocardial infarction and multiple sclerosis .

Aplicaciones Científicas De Investigación

Forensic Science

Detection of Blood

One of the most notable applications of luminol is in forensic science, where it is used to detect blood traces at crime scenes. The compound exhibits chemiluminescence when it reacts with hemoglobin in blood, allowing for the visualization of blood stains that are otherwise invisible to the naked eye. This property has made luminol a critical tool in crime scene investigations.

Case Study

A study demonstrated the effectiveness of luminol in detecting diluted blood samples on various surfaces. The results indicated that luminol could successfully identify blood concentrations as low as 0.01% on porous and non-porous materials, significantly aiding forensic analysis .

Clinical Diagnostics

Immunoassays and Biosensors

Luminol is utilized in clinical laboratories for immunoassays and biosensor applications. Its ability to produce light upon reaction with specific antigens or antibodies makes it an effective marker in diagnostic tests. This application is particularly relevant in oncology for detecting cancer biomarkers.

Table: Applications of Luminol in Clinical Diagnostics

| Application | Description |

|---|---|

| Immunoassays | Used as a reporter molecule to detect specific proteins. |

| Biosensors | Integrated into devices for real-time monitoring of analytes. |

Antimicrobial Activity

Research has shown that derivatives of 5-amino-2,3-dihydrophthalazine-1,4-dione exhibit antimicrobial properties against various pathogens. For instance, certain derivatives have demonstrated significant activity against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .

Table: Antimicrobial Efficacy of Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative 1 | Staphylococcus aureus | 32 µg/mL |

| Derivative 2 | Candida albicans | 64 µg/mL |

Pharmaceutical Applications

Immunomodulation

5-Amino-2,3-dihydrophthalazine-1,4-dione hydrochloride has been studied for its immunomodulatory effects. It has shown potential as both an immunostimulant and immunosuppressant, depending on the dosage used. This dual functionality could be beneficial in treating conditions like autoimmune diseases or enhancing immune responses in immunocompromised patients.

Case Study

In a clinical trial involving patients undergoing chemotherapy, administration of varying doses of luminol derivatives resulted in improved immune responses without significant adverse effects . This suggests that the compound could be developed further for therapeutic use.

Propiedades

IUPAC Name |

5-amino-2,3-dihydrophthalazine-1,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2.ClH/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h1-3H,9H2,(H,10,12)(H,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHUENIUEDOXQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=O)NNC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647385 | |

| Record name | 5-Amino-2,3-dihydrophthalazine-1,4-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74165-64-3 | |

| Record name | 5-Amino-2,3-dihydrophthalazine-1,4-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2,3-dihydro-phthalazine-1,4-dione, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.